molecular formula C3BrF5O B15167244 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene CAS No. 603107-21-7

1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene

Cat. No.: B15167244
CAS No.: 603107-21-7
M. Wt: 226.93 g/mol
InChI Key: HHNHYUZSBRGICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of multiple fluorine atoms and a bromo group, makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,2-trifluoroethene with bromodifluoromethoxy reagents in the presence of a suitable catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The presence of multiple fluorine atoms can influence the compound’s reactivity towards oxidation and reduction reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Electrophiles such as halogens or alkylating agents are used, often in the presence of a catalyst like palladium or platinum.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce halogenated compounds.

Scientific Research Applications

1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their stability and bioavailability.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which have applications in electronics and aerospace.

Mechanism of Action

The mechanism by which 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the bromo group. These effects can stabilize reaction intermediates and facilitate the formation of new bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through non-covalent interactions or covalent modifications.

Comparison with Similar Compounds

    1-Bromo-1,2-difluoro-2-methoxyethene: Similar in structure but lacks the trifluoroethene moiety.

    2-Bromo-1,3-difluoro-5-methoxybenzene: Contains a difluoromethoxy group but has a different aromatic backbone.

    1-Bromo-4-[chloro(difluoro)methoxy]benzene: Features a chlorodifluoromethoxy group instead of the trifluoroethene moiety.

Uniqueness: 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene is unique due to the combination of its bromo, difluoromethoxy, and trifluoroethene groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of multiple fluorine atoms enhances its stability and reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

603107-21-7

Molecular Formula

C3BrF5O

Molecular Weight

226.93 g/mol

IUPAC Name

1-[bromo(difluoro)methoxy]-1,2,2-trifluoroethene

InChI

InChI=1S/C3BrF5O/c4-3(8,9)10-2(7)1(5)6

InChI Key

HHNHYUZSBRGICQ-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(OC(F)(F)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.